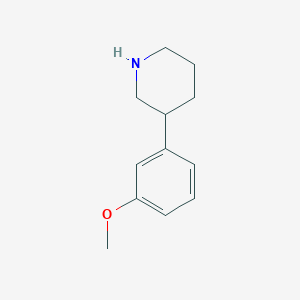

3-(3-Methoxyphenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCUAFVVTHZALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454246 | |

| Record name | 3-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79601-21-1 | |

| Record name | 3-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Methoxyphenyl)piperidine chemical properties and structure

An In-depth Technical Guide to 3-(3-Methoxyphenyl)piperidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of this compound. This compound serves as a valuable building block and structural motif in medicinal chemistry and drug discovery, making a thorough understanding of its properties essential for researchers in the field.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 3-methoxyphenyl group. This substitution significantly influences its chemical and biological properties.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 79601-21-1 (Free Base)[1][2] |

| 19725-18-9 (Hydrochloride Salt)[3] | |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol [1][2] |

| Canonical SMILES | COC1=CC=CC(=C1)C2CCCNC2[1] |

| InChI | InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3[1] |

| InChI Key | LXCUAFVVTHZALS-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and role in chemical reactions. While experimental data for some properties are not widely published, known values and predictions are summarized below.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Physical State | Liquid (predicted) | The parent compound, piperidine, is a liquid.[4] |

| Boiling Point | 303.68 °C at 760 mmHg | Data for the (S)-enantiomer. |

| Melting Point | Not available | The related compound 3-MeO-PCP hydrochloride has a melting point of 204–205 °C.[5] |

| Density | 1.003 g/cm³ | Data for the (S)-enantiomer. |

| Solubility | Not quantitatively available | The parent compound, piperidine, is miscible with water and soluble in alcohols, ethers, and chloroform.[4] |

| pKa | Not available | The pKa of the conjugate acid of piperidine is 11.22.[6] |

| Predicted XlogP | 2.0 | A measure of lipophilicity.[7] |

Synthesis and Manufacturing

Several synthetic routes to this compound have been developed, reflecting its utility as a synthetic intermediate. Key strategies include the catalytic hydrogenation of a pyridine precursor, modern palladium-catalyzed cross-coupling reactions, and reductive amination.[1]

Key Synthesis Routes:

-

Catalytic Hydrogenation: A common and effective method involves the reduction of the aromatic pyridine ring of 3-(3-methoxyphenyl)pyridine. This is typically achieved using hydrogen gas and a noble metal catalyst such as platinum(IV) oxide under pressure.[2]

-

Palladium-Catalyzed C(sp³)-H Arylation: This modern approach allows for the direct formation of the C-C bond between the piperidine scaffold and the methoxyphenyl group, offering high efficiency and atom economy.[1]

-

Grignard Reaction and Reduction: A multi-step synthesis can be employed, starting with a protected 3-piperidone and a Grignard reagent derived from 3-bromoanisole. The resulting tertiary alcohol is then subjected to elimination and subsequent hydrogenation to yield the final product.[8]

Below is a diagram illustrating a common synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility in a research setting. The following protocols are based on published synthetic methods.

Protocol 1: Synthesis of this compound Hydrochloride via Hydrogenation[2]

This protocol details the catalytic hydrogenation of the corresponding pyridine derivative.

-

Reactants:

-

3-(3-Methoxy-phenyl)-pyridine

-

Platinum(IV) oxide (PtO₂)

-

Methanol (Solvent)

-

Hydrogen Chloride (HCl)

-

Hydrogen (H₂) gas

-

-

Procedure:

-

A solution of 3-(3-methoxy-phenyl)-pyridine in methanol containing hydrogen chloride is prepared in a high-pressure reaction vessel.

-

A catalytic amount of platinum(IV) oxide is added to the solution.

-

The vessel is sealed and purged with hydrogen gas.

-

The reaction mixture is subjected to a hydrogen pressure of 2844.3 Torr.

-

The reaction is allowed to proceed with agitation for approximately 3 hours.

-

Upon completion, the vessel is depressurized, and the catalyst is removed by filtration (e.g., through Celite).

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound hydrochloride. The product can be further purified by recrystallization.

-

Protocol 2: Liberation of the Free Base[9]

This protocol describes the conversion of the hydrochloride salt to the free base for subsequent reactions or analysis.

-

Reactants:

-

This compound hydrochloride (15 g)

-

10% aqueous sodium hydroxide (100 mL)

-

Dichloromethane (100 mL)

-

Potassium carbonate (for drying)

-

-

Procedure:

-

Combine 15 g of this compound hydrochloride, 100 mL of 10% aqueous sodium hydroxide, and 100 mL of dichloromethane in a separatory funnel.

-

Stir or shake the mixture for several minutes until the solid dissolves and the layers become distinct.

-

Separate the organic (dichloromethane) layer from the aqueous layer.

-

Dry the organic layer over anhydrous potassium carbonate.

-

Filter the mixture to remove the drying agent.

-

Evaporate the dichloromethane under reduced pressure to yield this compound as a free base.

-

Spectroscopic and Analytical Data

Table 3: Predicted Spectroscopic Features

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic Protons (6.7-7.3 ppm): Complex multiplet signals corresponding to the four protons on the methoxyphenyl ring.Methoxy Protons (~3.8 ppm): A sharp singlet corresponding to the three -OCH₃ protons.Piperidine Protons (1.5-3.5 ppm): A series of complex, overlapping multiplets corresponding to the 10 protons on the piperidine ring. The proton at C3 and the protons at C2 and C6 adjacent to the nitrogen will be the most deshielded.Amine Proton (variable): A broad singlet for the N-H proton, which may exchange with D₂O. |

| ¹³C NMR | Aromatic Carbons (110-160 ppm): Six signals are expected. The carbon attached to the methoxy group will be the most deshielded (~160 ppm), followed by the carbon attached to the piperidine ring. The other four aromatic carbons will appear between ~110 and 130 ppm.Methoxy Carbon (~55 ppm): A single signal for the -OCH₃ carbon.Piperidine Carbons (25-55 ppm): Signals corresponding to the five distinct carbons of the piperidine ring. The carbons adjacent to the nitrogen (C2, C6) will be in the 45-55 ppm range. |

| Infrared (IR) Spectroscopy | N-H Stretch (~3300 cm⁻¹): A moderate, somewhat broad peak characteristic of a secondary amine.C-H Stretch (Aromatic) (~3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.C-H Stretch (Aliphatic) (~2800-3000 cm⁻¹): Strong, sharp peaks just below 3000 cm⁻¹.C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Several sharp peaks characteristic of the phenyl ring.C-O Stretch (Aryl Ether) (~1250 cm⁻¹): A strong, characteristic peak for the aryl-O-CH₃ bond. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 191 (for Electron Ionization).Protonated Molecule [M+H]⁺: Expected at m/z = 192 (for Electrospray Ionization).Fragmentation: Common fragmentation would involve cleavage of the bond between the two rings and α-cleavage of the piperidine ring, leading to stable iminium ions.[9] |

Biological Activity and Applications

This compound is primarily utilized as a key structural component in the development of more complex, biologically active molecules.[1] The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting the central nervous system (CNS).

-

Scaffold for Drug Discovery: Due to its structural properties, it serves as a foundational scaffold for creating libraries of compounds for screening against various biological targets.[1]

-

CNS Receptor Ligands: While the specific biological targets of this compound are not extensively characterized, related arylpiperidine derivatives are known to interact with a range of CNS receptors. For instance, the structurally related compound 3-MeO-PCP is a potent NMDA receptor antagonist and also binds to the sigma-1 (σ₁) receptor.[5] Other 3-arylpiperidine derivatives have been investigated as potentiators for antibacterial agents.[10]

Safety and Handling

As with all laboratory chemicals, this compound and its salts should be handled with appropriate care in a well-ventilated area, such as a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt should be protected from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound for scientific professionals. Further research into its specific biological activities and physical properties will continue to enhance its utility in the field of drug development.

References

- 1. Buy this compound | 79601-21-1 [smolecule.com]

- 2. 3-(3-METHOXYPHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3-MeO-PCP - Wikipedia [en.wikipedia.org]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - this compound hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 8. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-Arylpiperidines as potentiators of existing antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(3-Methoxyphenyl)piperidine synthesis methods and pathways.

An In-depth Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound, a key intermediate in the development of various pharmaceutical agents. The document details established synthetic pathways, including catalytic hydrogenation and multi-step sequences involving Grignard reactions, and presents available quantitative data and detailed experimental protocols.

Core Synthetic Pathways

The synthesis of this compound can be achieved through several distinct pathways. The most prevalent and direct method is the catalytic hydrogenation of a pyridine precursor. Alternative routes offer strategic advantages for analogue synthesis and scaffold diversification.

Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine

The most direct and widely employed method for the synthesis of this compound is the catalytic hydrogenation of 3-(3-methoxyphenyl)pyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

A common approach utilizes platinum(IV) oxide (PtO2), also known as Adams' catalyst, under a hydrogen atmosphere.[1][2] The reaction is typically carried out in a protic solvent such as methanol or acetic acid.[1][2] The use of glacial acetic acid has been noted as a suitable solvent to enhance the catalytic activity of PtO2 and decrease the poisonous character of the pyridine derivative.[2]

Key Reaction Parameters:

| Parameter | Value | Reference |

| Starting Material | 3-(3-Methoxy-phenyl)-pyridine | [1] |

| Catalyst | Platinum(IV) oxide (PtO2) | [1] |

| Reagents | Hydrogen (H2), Hydrogen chloride (HCl) | [1] |

| Solvent | Methanol | [1] |

| Pressure | 2844.3 Torr | [1] |

| Duration | 3 hours | [1] |

| Yield | 90.7% | [1] |

Experimental Protocol: Catalytic Hydrogenation [1]

A solution of 3-(3-methoxyphenyl)pyridine in methanol is treated with a catalytic amount of platinum(IV) oxide. The mixture is subjected to a hydrogen atmosphere at a pressure of 2844.3 Torr. The reaction is stirred for 3 hours. Following the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting product is then treated with hydrogen chloride to yield this compound hydrochloride.

Multi-step Synthesis via Grignard Reaction and Hydrogenation

An alternative pathway to 3-phenylpiperidine derivatives involves a multi-step sequence starting from an N-protected 3-piperidone. This method offers greater flexibility for introducing substituents on the phenyl ring. The general scheme involves:

-

Grignard Reaction: An N-protected 3-piperidone reacts with a phenyl magnesium halide (e.g., 3-methoxyphenylmagnesium bromide) to form a 3-hydroxy-3-phenylpiperidine intermediate.

-

Elimination: The tertiary alcohol undergoes an elimination reaction to form a tetrahydropyridine intermediate.

-

Hydrogenation: The double bond in the tetrahydropyridine ring is reduced via catalytic hydrogenation to yield the final N-protected 3-phenylpiperidine.

-

Deprotection: The N-protecting group is removed to afford the desired 3-phenylpiperidine.

Reductive Amination

Reductive amination represents a versatile strategy for the synthesis of piperidine rings.[3][4][5] This approach typically involves the reaction of a dicarbonyl compound with an amine source, followed by reduction. While specific examples for the direct synthesis of this compound via this method were not detailed in the initial search, it remains a powerful tool for constructing substituted piperidine scaffolds. The general workflow is as follows:

Concluding Remarks

The synthesis of this compound is well-established, with catalytic hydrogenation of the corresponding pyridine being the most efficient and high-yielding method reported. Alternative multi-step syntheses provide greater flexibility for analogue generation and are valuable for structure-activity relationship studies in drug discovery. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the need for structural diversity. Further research into novel catalytic systems and the application of modern synthetic methodologies such as C-H activation could lead to even more efficient and sustainable routes to this important pharmaceutical intermediate.

References

Spectroscopic Profile of 3-(3-Methoxyphenyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(3-Methoxyphenyl)piperidine. The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~6.75 | d | 1H | Ar-H |

| ~6.70 | s | 1H | Ar-H |

| 3.81 | s | 3H | OCH₃ |

| ~3.50 | m | 1H | Piperidine-H (axial) |

| ~3.10 | m | 1H | Piperidine-H (equatorial) |

| ~2.90 | m | 1H | Piperidine-H |

| ~2.70 | m | 2H | Piperidine-H |

| ~1.60-2.00 | m | 4H | Piperidine-H |

| ~1.50 | br s | 1H | NH |

Note: This is a predicted spectrum based on the analysis of similar structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 165.10 | Ar-C (C-OCH₃) |

| 149.17 | Ar-C |

| 140.74 | Ar-C |

| 135.70 | Ar-C |

| 132.04 | Ar-C |

| 131.19 | Ar-C |

| 111.82 | Ar-C |

| 107.76 | Ar-C |

| 55.0 (estimated) | OCH₃ |

| 44.80 | Piperidine-CH |

| 44.80 | Piperidine-CH₂ |

| 25.90 | Piperidine-CH₂ |

| 24.50 | Piperidine-CH₂ |

Note: Data is based on a predicted spectrum.[1]

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| 3050-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2800 | Strong | C-H Stretch (Aliphatic) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

| ~1150 | Medium | C-N Stretch |

Note: This is a predicted spectrum based on characteristic absorption bands for the functional groups present.

Table 4: Mass Spectrometry Data (Predicted)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 192.13829 | 143.5 |

| [M+Na]⁺ | 214.12023 | 148.3 |

| [M-H]⁻ | 190.12373 | 146.5 |

| [M+NH₄]⁺ | 209.16483 | 160.6 |

| [M+K]⁺ | 230.09417 | 145.0 |

| [M]⁺ | 191.13046 | 138.0 |

Note: Data from predicted collision cross-section values.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-250 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable sampling accessory (e.g., ATR, KBr pellet press).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Press the die under high pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 µg/mL to 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization).

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: Typically m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150 °C.

Data Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

The sample is typically introduced via a gas chromatography (GC) system or a direct insertion probe.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Physical characteristics of 3-(3-Methoxyphenyl)piperidine (melting point, solubility).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical characteristics of 3-(3-Methoxyphenyl)piperidine, focusing on its melting point and solubility. This document is intended to serve as a comprehensive resource for professionals in the fields of chemical research and drug development.

Core Physical Properties

This compound is an organic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . Its structure consists of a piperidine ring substituted at the 3-position with a 3-methoxyphenyl group. This compound can exist as a freebase or as a salt, with the hydrochloride salt being a common form.

Data Presentation: Melting Point

The melting point is a critical physical property for the identification and purity assessment of a solid compound. For this compound, the available data distinguishes between its freebase and hydrochloride salt forms.

| Form | Melting Point (°C) | Notes |

| This compound | Not available | The freebase form is reported to be an oil at room temperature. |

| This compound HCl | 138 | The hydrochloride salt is a solid at room temperature.[1] |

Solubility Profile

Expected Solubility:

-

Water: As a secondary amine, this compound is expected to have low to moderate solubility in water. The presence of the polar amine group allows for hydrogen bonding with water, but the relatively large, nonpolar phenyl and piperidine rings will limit its miscibility.

-

Organic Solvents: The compound is anticipated to be soluble in a range of organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the ability to form hydrogen bonds with the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is likely due to the polar nature of both the solute and the solvent.

-

Nonpolar Solvents (e.g., Chloroform, Dichloromethane): The presence of the aromatic ring and the hydrocarbon backbone of the piperidine ring suggests that it will be soluble in these solvents.

-

Aqueous Acids: this compound, being a basic amine, will readily react with acids to form the corresponding ammonium salt. These salts are generally much more water-soluble than the freebase.

-

Experimental Protocols

The following are detailed, generalized methodologies for determining the melting point and solubility of a compound like this compound. These protocols are based on standard laboratory practices.

Melting Point Determination

This protocol describes the capillary method for determining the melting point of a solid organic compound, such as the hydrochloride salt of this compound.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The powdered sample is then packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination (Qualitative)

This protocol outlines a general procedure for assessing the qualitative solubility of an organic amine in various solvents.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.

-

Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL of water, ethanol, chloroform, DMSO) is added to each test tube.

-

Mixing: The contents of each test tube are thoroughly mixed by vortexing or shaking for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The solubility is typically categorized as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

pH Dependence (for aqueous solubility): For determining solubility in acidic or basic aqueous solutions, the procedure is repeated using dilute aqueous solutions of an acid (e.g., 1 M HCl) and a base (e.g., 1 M NaOH).

Mandatory Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of this compound.

Caption: Experimental workflow for the physical characterization of this compound.

Caption: Logical decision tree for the qualitative solubility analysis of an organic amine.

References

An In-depth Technical Guide to 3-(3-Methoxyphenyl)piperidine: Discovery and History

Abstract

3-(3-Methoxyphenyl)piperidine is a significant heterocyclic compound that has served as a versatile scaffold in medicinal chemistry and a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical development, and key synthetic methodologies. It further details experimental protocols for its synthesis and for a range of relevant pharmacological assays. Quantitative pharmacological data for the compound and its derivatives are presented in structured tables to facilitate comparative analysis. Additionally, this guide employs Graphviz visualizations to illustrate experimental workflows and logical relationships, offering a clear and concise resource for researchers, scientists, and drug development professionals.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The introduction of an aryl group at the 3-position of the piperidine ring, as seen in this compound, creates a privileged scaffold with the potential to interact with various biological targets. The methoxy substitution on the phenyl ring further influences the compound's electronic and steric properties, modulating its pharmacological profile. This guide delves into the origins and evolution of this compound as a key chemical entity in the landscape of drug discovery.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in a singular landmark paper. However, its emergence is rooted in the broader exploration of 3-arylpiperidines as potential therapeutic agents. Research into arylpiperidine derivatives intensified in the latter half of the 20th century, driven by the quest for novel analgesics and psychoactive compounds.

A significant and well-documented synthesis of this compound was reported in a 1992 publication in the journal Heterocycles by Grayson, Bowen, and Rice.[1] This work, while potentially not the absolute first synthesis, represents a key early and optimized method for its preparation, highlighting its importance as a chemical intermediate. The historical context of its synthesis is linked to the broader investigation of phenylpiperidines for their analgesic properties, with related structures being explored for their interactions with opioid receptors.[2] The 3-(3-methoxyphenyl) substitution pattern was likely investigated to explore the structure-activity relationships within this class of compounds.

Synthetic Methodologies

The synthesis of this compound has been approached through various routes, primarily involving the construction of the piperidine ring or the introduction of the aryl group onto a pre-existing piperidine scaffold.

Catalytic Hydrogenation of a Pyridine Precursor

A prevalent and efficient method for the synthesis of this compound involves the catalytic hydrogenation of 3-(3-methoxy-phenyl)-pyridine. This method, detailed in the 1992 Heterocycles paper, provides a high yield of the desired product.[1]

Experimental Protocol:

-

Starting Material: 3-(3-Methoxy-phenyl)-pyridine

-

Reagents: Hydrogen gas, Platinum(IV) oxide (PtO₂), Methanol, Hydrochloric acid

-

Procedure:

-

3-(3-Methoxy-phenyl)-pyridine is dissolved in methanol containing hydrochloric acid.

-

A catalytic amount of Platinum(IV) oxide is added to the solution.

-

The mixture is subjected to hydrogenation under pressure (e.g., 2844.3 Torr) for a specified duration (e.g., 3 hours).[1]

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield this compound hydrochloride.

-

The free base can be obtained by treating the hydrochloride salt with a base, such as 10% aqueous sodium hydroxide, followed by extraction with an organic solvent like dichloromethane.[3]

-

Caption: Catalytic hydrogenation workflow for the synthesis of this compound.

Pharmacological Profile

While this compound itself has not been extensively profiled as a lead therapeutic compound, its structural motif is present in molecules with significant biological activity. Its derivatives have been investigated for their effects on various central nervous system targets. The pharmacological data available is primarily for structurally related compounds, which provides insight into the potential targets of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative pharmacological data for derivatives and structurally related compounds of this compound. This data is crucial for understanding the potential biological interactions of the core scaffold.

Table 1: Opioid Receptor Binding Affinities of a this compound Derivative

| Compound | Receptor | Kᵢ (nM) |

| 2a * | µ-opioid (MOR) | 7.3 ± 0.5 |

| δ-opioid (DOR) | 849.4 ± 96.6 | |

| κ-opioid (KOR) | 49.1 ± 6.9 |

*Compound 2a is 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide.

Table 2: In Vivo Analgesic Potency of a this compound Derivative

| Compound | Assay | ED₅₀ (mg/kg) |

| 2a * | 55°C Hot Plate | 3.1 |

*Compound 2a is 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide.

Key Signaling Pathways

The interaction of ligands with G-protein coupled receptors (GPCRs), such as opioid receptors, initiates a cascade of intracellular signaling events. The following diagram illustrates a simplified, generalized signaling pathway for a GPCR.

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

Experimental Protocols for Pharmacological Assays

Detailed and standardized experimental protocols are essential for the accurate and reproducible pharmacological characterization of compounds. The following sections provide methodologies for key in vitro binding assays relevant to the potential targets of this compound.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.

-

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human µ-opioid receptor.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: this compound or its derivatives.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in assay buffer.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive opioid receptor binding assay.

Dopamine Transporter (DAT) Binding Assay

This protocol outlines a method to assess the binding affinity of a compound to the dopamine transporter.

-

Objective: To determine the Kᵢ of a test compound for the dopamine transporter.

-

Materials:

-

Receptor Source: Cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]-WIN 35,428 (a DAT ligand).

-

Test Compound: this compound or its derivatives.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

-

-

Procedure:

-

Follow a similar procedure as the opioid receptor binding assay, substituting the specific reagents for DAT.

-

Incubate the plate at 4°C for 2-3 hours.

-

Terminate the reaction by filtration and wash the filters with ice-cold wash buffer.

-

Measure radioactivity and perform data analysis to determine IC₅₀ and Kᵢ values.

-

Sigma-1 (σ₁) Receptor Binding Assay

This protocol details a method to measure the binding affinity of a compound for the sigma-1 receptor.

-

Objective: To determine the Kᵢ of a test compound for the sigma-1 receptor.

-

Materials:

-

Receptor Source: Guinea pig brain membrane homogenates.

-

Radioligand: [³H]-(+)-pentazocine (a selective σ₁ receptor ligand).

-

Test Compound: this compound or its derivatives.

-

Non-specific Binding Control: A high concentration of haloperidol (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

-

-

Procedure:

-

Follow a similar procedure as the opioid receptor binding assay.

-

Incubate the plate for 90 minutes at 37°C.[1]

-

Terminate the reaction by filtration through filters pre-soaked in 0.5% polyethyleneimine (PEI).

-

Wash the filters, measure radioactivity, and analyze the data to determine IC₅₀ and Kᵢ values.

-

Conclusion

This compound has established itself as a valuable scaffold in the field of medicinal chemistry. While its own therapeutic potential has not been fully realized as a standalone agent, its structural features have been incorporated into a variety of compounds with significant pharmacological activities. The synthetic routes to this compound are well-established, and the protocols for its pharmacological evaluation are robust. This technical guide provides a foundational resource for researchers interested in exploring the potential of this compound and its derivatives in the development of novel therapeutics targeting a range of biological systems. Further investigation into the specific pharmacological profile of the parent compound is warranted to fully elucidate its potential and guide the design of future analogs.

References

Potential Pharmacological Profile of 3-(3-Methoxyphenyl)piperidine: A Technical Guide

Disclaimer: Direct pharmacological data for 3-(3-Methoxyphenyl)piperidine is limited in publicly available scientific literature. This guide provides a potential pharmacological profile based on the analysis of structurally related compounds, primarily 3-Methoxyphencyclidine (3-MeO-PCP), which shares key structural motifs. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive profile that requires experimental validation.

Introduction

This compound is a synthetic organic compound featuring a piperidine ring substituted with a 3-methoxyphenyl group. While its specific pharmacological profile is not extensively documented, its structural resemblance to known psychoactive compounds, particularly derivatives of phencyclidine (PCP), suggests potential interactions with several key central nervous system targets. This document aims to provide a comprehensive overview of the potential pharmacological characteristics of this compound by examining the properties of its close structural analog, 3-MeO-PCP. This analog provides a basis for predicting receptor binding affinities, functional activities, and potential signaling pathway modulation.

Predicted Receptor Binding Profile

Based on the data available for 3-MeO-PCP, it is hypothesized that this compound may exhibit significant affinity for the N-methyl-D-aspartate (NMDA) receptor, the sigma-1 (σ₁) receptor, and the serotonin transporter (SERT). The binding affinities (Ki) for 3-MeO-PCP are summarized in the table below and serve as a predictive reference for this compound.

| Target | Ligand | Kᵢ (nM) | Receptor Type |

| NMDA Receptor (dizocilpine site) | 3-MeO-PCP | 20 | Ion Channel |

| Sigma σ₁ Receptor | 3-MeO-PCP | 42 | Chaperone Protein |

| Serotonin Transporter (SERT) | 3-MeO-PCP | 216 | Transporter |

| Norepinephrine Transporter | 3-MeO-PCP | >10,000 | Transporter |

| Dopamine Transporter | 3-MeO-PCP | >10,000 | Transporter |

| Sigma σ₂ Receptor | 3-MeO-PCP | >10,000 | - |

| μ-opioid Receptor | 3-MeO-PCP | >10,000 | GPCR |

| δ-opioid Receptor | 3-MeO-PCP | >10,000 | GPCR |

| κ-opioid Receptor | 3-MeO-PCP | >10,000 | GPCR |

Data derived from studies on 3-Methoxyphencyclidine (3-MeO-PCP)[1].

The data suggests that the primary activity of a compound like this compound could be as an NMDA receptor antagonist, with secondary activities at the sigma-1 receptor and serotonin transporter. Notably, 3-MeO-PCP shows negligible affinity for dopamine and norepinephrine transporters, as well as for opioid receptors[1].

Potential Signaling Pathways

Given the predicted receptor interactions, this compound is likely to modulate glutamatergic and serotonergic signaling, as well as intracellular signaling cascades influenced by the sigma-1 receptor.

NMDA Receptor Antagonism

As a potential NMDA receptor antagonist, this compound would block the ion channel of the receptor, preventing the influx of Ca²⁺ ions. This action would inhibit the excitatory neurotransmission mediated by glutamate, a pathway implicated in synaptic plasticity, learning, and memory.

Sigma-1 Receptor Modulation

The sigma-1 receptor is an intracellular chaperone protein that modulates calcium signaling and intercellular signal transduction. Ligands of the sigma-1 receptor can influence a variety of downstream effectors, including ion channels and kinases, and are implicated in neuroprotection and mood regulation.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies used to characterize compounds like 3-MeO-PCP. These would be necessary to validate the predicted pharmacological profile of this compound.

Radioligand Binding Assays

These assays are essential for determining the binding affinity of a compound to its target receptors.

Objective: To determine the Kᵢ of this compound at various receptors.

General Procedure:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor in an appropriate buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

-

Assay Setup: In a multi-well plate, combine the prepared membranes, a specific radioligand for the target receptor (e.g., [³H]MK-801 for the NMDA receptor), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature for a set duration to allow for binding equilibrium.

-

Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or modulator at its target.

Example: NMDA Receptor Functional Assay (Calcium Imaging)

Objective: To determine the functional effect of this compound on NMDA receptor activity.

Procedure:

-

Cell Culture: Culture primary neurons or a cell line expressing NMDA receptors on glass-bottom dishes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure the baseline fluorescence intensity.

-

Compound Application: Apply this compound at various concentrations.

-

Agonist Stimulation: Stimulate the cells with an NMDA receptor agonist (e.g., glutamate and glycine).

-

Fluorescence Measurement: Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

-

Data Analysis: Quantify the inhibitory effect of the compound on the agonist-induced calcium influx to determine its functional antagonism.

Conclusion

While direct experimental data on the pharmacological profile of this compound is currently lacking, a predictive profile can be constructed based on its structural similarity to 3-MeO-PCP. The primary targets are likely to be the NMDA receptor (as an antagonist), the sigma-1 receptor, and to a lesser extent, the serotonin transporter. This profile suggests potential applications in areas where modulation of these systems is therapeutic, but also flags a potential for dissociative and psychoactive effects. The hypotheses presented in this guide require rigorous experimental validation through the types of binding and functional assays outlined. Such studies are essential to fully elucidate the pharmacological properties of this compound and determine its potential as a research tool or therapeutic agent.

References

In-Silico Prediction of 3-(3-Methoxyphenyl)piperidine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico prediction of the bioactivity of 3-(3-Methoxyphenyl)piperidine. Given the prevalence of the piperidine scaffold in centrally active pharmaceuticals, this compound holds potential as a modulator of key neurological receptors. This document outlines a systematic approach employing molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis to elucidate its potential biological targets and mechanism of action. Detailed experimental protocols for these computational methods are provided, alongside a curated dataset of structurally similar piperidine derivatives with known bioactivities to facilitate model development and validation. The predicted interactions with the sigma-1, dopamine D2, and serotonin 5-HT2A receptors are explored, and a hypothetical signaling pathway is presented. This guide is intended to serve as a practical roadmap for researchers engaged in the computational assessment of novel small molecules.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to engage in key interactions with receptor binding pockets make it an attractive starting point for drug discovery. This compound is a simple derivative of this scaffold, and its structural features suggest potential interactions with various biological targets.[4] In-silico techniques offer a time- and cost-effective approach to preliminarily assess the bioactivity of such compounds, prioritize experimental testing, and guide further lead optimization.[5][6]

This guide presents a hypothetical, yet scientifically grounded, in-silico workflow to predict the bioactivity of this compound. Based on the known pharmacology of related piperidine derivatives, we will focus on three primary potential targets: the sigma-1 receptor, the dopamine D2 receptor, and the serotonin 5-HT2A receptor.[7][8][9]

Target Selection and Rationale

The selection of potential biological targets for this compound is guided by the extensive literature on the pharmacological activity of piperidine-containing compounds.

-

Sigma-1 Receptor (σ1R): This receptor is a unique ligand-regulated molecular chaperone implicated in a variety of neurological and psychiatric conditions. Many piperidine derivatives have been identified as high-affinity sigma-1 receptor ligands.[1][2][7]

-

Dopamine D2 Receptor (D2R): The D2 receptor is a key target for antipsychotic and antiparkinsonian drugs. The piperidine scaffold is a common feature in many D2 receptor antagonists.[8]

-

Serotonin 5-HT2A Receptor (5-HT2AR): This receptor is involved in the regulation of mood, cognition, and perception, and is a target for atypical antipsychotics and psychedelics. Numerous piperidine-based compounds have been shown to interact with this receptor.[9]

In-Silico Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Preparation of the Receptor:

-

Obtain the crystal structures of the target receptors from the Protein Data Bank (PDB IDs: 5HK1 for sigma-1, 7DFP for dopamine D2, and 6A93 for serotonin 5-HT2A).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand:

-

The SMILES string for this compound is COC1=CC=CC(=C1)C2CCCNC2.[10]

-

Convert the 2D structure to a 3D structure using a tool like Open Babel.

-

Perform energy minimization of the 3D structure.

-

Save the ligand in PDBQT format, defining the rotatable bonds.

-

-

Grid Box Definition:

-

Define the binding site on the receptor by creating a grid box that encompasses the active site residues identified from the co-crystallized ligand in the original PDB file or from literature.

-

-

Docking Execution:

-

Run AutoDock Vina from the command line, specifying the prepared protein and ligand files, and the grid box parameters.

-

Command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.txt --out output.pdbqt --log log.txt

-

-

Analysis of Results:

-

Analyze the predicted binding affinities (in kcal/mol) and the binding poses of the ligand within the receptor's active site.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity.

Experimental Protocol: QSAR Modeling

-

Dataset Preparation:

-

Compile a dataset of piperidine derivatives with their known bioactivities (e.g., Ki or IC50 values) against the target receptors. A hypothetical dataset is provided in Table 1.

-

Convert the bioactivity values to a logarithmic scale (e.g., pKi = -log(Ki)).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors (e.g., physicochemical properties, topological indices, electronic properties) using software like RDKit or PaDEL-Descriptor.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80%) and a test set (20-30%) to build and validate the model, respectively.

-

-

Model Building:

-

Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, Support Vector Machine) to build a model that relates the descriptors (independent variables) to the biological activity (dependent variable) using the training set.

-

-

Model Validation:

-

Validate the model's predictive power using the test set. Key statistical parameters include the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set.

-

Pharmacophore Modeling

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific receptor.

Experimental Protocol: Ligand-Based Pharmacophore Modeling using PharmaGist

-

Input Preparation:

-

Select a set of active ligands for the target receptor from the dataset (Table 1).

-

Prepare 3D structures of these ligands in MOL2 or SDF format.

-

-

Pharmacophore Generation:

-

Upload the set of active ligands to the PharmaGist web server.

-

The server will perform a multiple flexible alignment of the ligands to identify common pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

-

-

Model Analysis and Validation:

-

Analyze the generated pharmacophore models. The best model will be shared by the most active compounds and have a high score.

-

The model can then be used as a 3D query to screen large compound databases for new potential ligands.

-

Data Presentation

Table 1: Hypothetical Bioactivity Data for a Series of Piperidine Derivatives

| Compound ID | Structure | Sigma-1 Ki (nM) | Dopamine D2 Ki (nM) | Serotonin 5-HT2A IC50 (nM) |

| MMP-001 | This compound | ? | ? | ? |

| P-001 | 4-Phenylpiperidine | 55 | 120 | 250 |

| P-002 | 3-Phenylpiperidine | 40 | 95 | 180 |

| P-003 | 4-(4-Fluorophenyl)piperidine | 35 | 80 | 150 |

| P-004 | 4-(2-Methoxyphenyl)piperidine | 60 | 150 | 300 |

| P-005 | 1-Benzyl-4-phenylpiperidine | 15 | 45 | 80 |

| P-006 | 1-Methyl-4-phenylpiperidine | 25 | 70 | 120 |

| P-007 | 3-(4-Chlorophenyl)piperidine | 30 | 65 | 110 |

| P-008 | 4-(3,4-Dichlorophenyl)piperidine | 20 | 50 | 90 |

| P-009 | 4-Hydroxyphenyl)piperidine | 80 | 200 | 400 |

| P-010 | 4-(Trifluoromethyl)phenyl)piperidine | 28 | 60 | 100 |

Note: The bioactivity values in this table are hypothetical and for illustrative purposes to demonstrate the QSAR and pharmacophore modeling process.

Visualization of Workflows and Pathways

In-Silico Bioactivity Prediction Workflow

Caption: Workflow for the in-silico prediction of bioactivity.

Hypothetical Signaling Pathway of this compound

Caption: Predicted interactions and downstream signaling pathways.

Conclusion

This technical guide has outlined a comprehensive in-silico strategy for predicting the bioactivity of this compound. By leveraging molecular docking, QSAR modeling, and pharmacophore analysis, researchers can generate robust hypotheses regarding its potential biological targets and mechanisms of action. The detailed protocols and the illustrative dataset provide a practical foundation for applying these computational methods. The predicted interactions with the sigma-1, dopamine D2, and serotonin 5-HT2A receptors suggest that this compound may possess interesting CNS activities. The workflows and pathways visualized herein serve as a conceptual framework for such an investigation. It is imperative that the in-silico predictions generated through these methods are subsequently validated by in-vitro and in-vivo experimental studies to confirm the bioactivity and elucidate the precise pharmacological profile of this compound.

References

- 1. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 79601-21-1 [smolecule.com]

- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 6. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ricerca.uniba.it [ricerca.uniba.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]

3-(3-Methoxyphenyl)piperidine CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methoxyphenyl)piperidine, a heterocyclic amine that serves as a versatile scaffold in medicinal chemistry. This document consolidates its chemical identity, synthesis protocols, and physicochemical properties. While direct biological targets of this compound are not extensively documented in publicly available literature, this guide explores the significant pharmacological activities of its derivatives, which have shown affinity for a range of receptors, including opioid, dopamine, and sigma receptors. This information is intended to support researchers and drug development professionals in leveraging this compound for the design and synthesis of novel therapeutics.

Chemical Identity and Properties

This compound is a piperidine derivative with a methoxyphenyl group at the 3-position. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 79601-21-1 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO | [1][2] |

| Molecular Weight | 191.27 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Predicted XlogP | 2.0 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

A hydrochloride salt of this compound also exists with the CAS number 19725-18-9 and a molecular formula of C₁₂H₁₈ClNO.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the hydrogenation of 3-(3-methoxyphenyl)pyridine.

Experimental Protocol: Hydrogenation of 3-(3-Methoxyphenyl)pyridine

Materials:

-

3-(3-Methoxyphenyl)pyridine

-

Methanol (MeOH)

-

Platinum(IV) oxide (PtO₂)

-

Hydrogen gas (H₂)

-

Hydrogen chloride (HCl) in an appropriate solvent

Procedure:

-

A solution of 3-(3-methoxyphenyl)pyridine in methanol is prepared.

-

A catalytic amount of platinum(IV) oxide is added to the solution.

-

The mixture is subjected to hydrogenation under a pressure of 2844.3 Torr.

-

The reaction is allowed to proceed for 3 hours.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The resulting residue is treated with a solution of hydrogen chloride to yield this compound hydrochloride.

Yield: This method has been reported to achieve a yield of 90.7%.

Alternative Synthesis Approaches

Modern synthetic strategies, such as palladium-catalyzed C(sp³)-H arylation, offer alternative routes to this compound and its derivatives. These methods provide the advantage of directly functionalizing the piperidine scaffold, potentially reducing the number of synthetic steps and improving atom economy.

Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and purity.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

Biological and Pharmacological Context

Currently, there is limited publicly available data on the specific biological targets and mechanism of action of this compound itself. However, its structural motif is a key component in a variety of pharmacologically active compounds, highlighting its importance as a molecular scaffold.

Derivatives and their Pharmacological Activities:

-

Opioid Receptor Ligands: Derivatives of this compound have been synthesized and investigated as potent δ-opioid agonists, which have shown potential as analgesics and antidepressants in preclinical studies.

-

Dopamine Receptor Ligands: The this compound scaffold has been incorporated into molecules targeting dopamine receptors, which are implicated in various neurological and psychiatric disorders.

-

Sigma-1 Receptor Ligands: Certain derivatives have demonstrated high affinity for the sigma-1 receptor, a molecular chaperone involved in cellular stress responses and a target for various central nervous system disorders.

-

JAK2 Inhibitors: In silico screening and subsequent in vitro testing have identified a derivative of this compound as a potential inhibitor of Janus kinase 2 (JAK2), a key enzyme in a signaling pathway that controls cell survival and proliferation.

The diverse range of biological activities exhibited by its derivatives underscores the potential of the this compound core in the design of novel therapeutics.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and initial biological evaluation of this compound derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Conceptual Signaling Pathway Involvement of Derivatives

As direct signaling pathway information for the parent compound is unavailable, the following diagram conceptualizes how a derivative of this compound, acting as a hypothetical G-protein coupled receptor (GPCR) antagonist, might function.

Caption: A conceptual diagram illustrating the mechanism of a hypothetical GPCR antagonist derived from this compound.

Conclusion

This compound is a valuable building block in the field of medicinal chemistry. While its own pharmacological profile is not yet well-defined, the diverse and potent activities of its derivatives highlight the importance of this scaffold. Further investigation into the direct biological interactions of this compound could unveil new therapeutic potentials. This guide provides a foundational resource for researchers to aid in the exploration and development of novel therapeutics based on this promising chemical entity.

References

Initial Safety and Toxicity Profile of 3-(3-Methoxyphenyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenyl)piperidine is a synthetic organic compound featuring a piperidine ring substituted with a 3-methoxyphenyl group. The piperidine moiety is a common scaffold in many pharmaceuticals, contributing to a wide range of biological activities.[1] Given the structural alerts and the known pharmacology of related molecules, a thorough understanding of the potential toxicological profile of this compound is crucial for any research and development activities. This technical guide provides an overview of the known safety information for structurally related compounds and outlines the necessary experimental protocols for a comprehensive initial safety assessment.

Hazard Identification based on Structural Analogs

Direct safety and toxicity data for this compound is limited. However, data from related piperidine derivatives can provide initial hazard identification.

General Piperidine Toxicity: The parent piperidine ring is known to be corrosive and can cause severe skin and eye irritation.[1][2] Inhalation may lead to respiratory tract irritation.[2] Systemic effects following exposure can include impacts on the central nervous system.[2]

Toxicity of Substituted Piperidine Derivatives: Many substituted piperidine compounds exhibit significant biological activity and associated toxicities. For instance, certain psychoactive piperidine derivatives, such as 3-Methoxyphencyclidine (3-MeO-PCP), which is structurally distinct but contains a methoxyphenyl and a piperidine ring, are known to have led to fatalities and severe adverse effects, including hypertension, tachycardia, confusion, and psychosis.[3][4]

Safety Data Sheets (SDS) for positional isomers like 2-(3-methoxyphenyl)piperidine and 4-(2-methoxyphenyl)piperidine generally indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[5]

Proposed Initial Safety and Toxicity Evaluation

A comprehensive initial safety assessment for a novel compound like this compound would typically involve a battery of in vitro and in vivo studies compliant with international regulatory guidelines (e.g., OECD, ICH).

Acute Toxicity

Objective: To determine the potential for acute toxicity from a single dose of the substance.

Table 1: Proposed Acute Toxicity Studies

| Study Type | Species | Route of Administration | Endpoints |

| Acute Oral Toxicity (LD50) | Rat | Oral (gavage) | Mortality, clinical signs, body weight, necropsy |

| Acute Dermal Toxicity | Rat/Rabbit | Dermal | Mortality, skin irritation, clinical signs |

| Acute Inhalation Toxicity | Rat | Inhalation | Mortality, respiratory effects, clinical signs |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

-

Animal Selection: Healthy, young adult female rats are used, as they are generally slightly more sensitive.

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimatized for at least 5 days before dosing.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).

-

Administration: A single animal is dosed with the starting dose. The outcome (survival or death) determines the dose for the next animal (a lower dose after death, a higher dose after survival).

-

Observation: Animals are observed for clinical signs of toxicity immediately after dosing, and periodically for at least 14 days. Body weights are recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The LD50 is calculated using statistical methods based on the outcomes of the sequential dosing.

Workflow for Acute Oral Toxicity Study

Caption: Workflow for an acute oral toxicity study following the Up-and-Down Procedure.

Repeat-Dose Toxicity

Objective: To evaluate the toxic effects of repeated exposure to the substance over a defined period.

Table 2: Proposed Repeat-Dose Toxicity Study

| Study Type | Species | Route of Administration | Duration | Endpoints |

| 28-Day Repeat-Dose Study | Rat | Oral (gavage) | 28 days | Clinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |

Experimental Protocol: 28-Day Oral Toxicity Study (OECD 407)

-

Animal Groups: At least three dose groups and a control group, with an equal number of male and female rats in each group.

-

Dosing: The substance is administered daily by oral gavage for 28 days.

-

Observations: Daily clinical observations and weekly measurements of body weight and food consumption.

-

Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

-

Pathology: At termination, a full necropsy is performed. Organs are weighed, and a comprehensive set of tissues is collected for histopathological examination.

Genotoxicity

Objective: To assess the potential of the substance to induce genetic mutations or chromosomal damage.

Table 3: Proposed In Vitro Genotoxicity Assays

| Assay Type | Test System | Endpoints |

| Bacterial Reverse Mutation Test (Ames Test) | Salmonella typhimurium strains | Gene mutations |

| In Vitro Mammalian Chromosomal Aberration Test | Cultured mammalian cells | Chromosomal aberrations |

| In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) | L5178Y mouse lymphoma cells | Gene mutations and clastogenic effects |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

-

Test Strains: A set of Salmonella typhimurium strains with different mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be genotoxic.

-

Exposure: The bacterial strains are exposed to a range of concentrations of the test substance on agar plates.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Workflow for the Ames Test

Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.

Hypothesized Signaling Pathways in Toxicity

Based on the pharmacology of structurally related psychoactive compounds, a primary target for the biological activity and potential toxicity of this compound could be the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[3] Antagonism of the NMDA receptor can lead to dissociative and hallucinogenic effects, and at higher doses, can cause significant neurological and cardiovascular adverse events.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Methoxyphenyl)piperidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Methoxyphenyl)piperidine and its derivatives are valuable intermediates in the synthesis of various pharmacologically active compounds. This document provides a detailed protocol for the synthesis of this compound hydrochloride, a stable salt form of the parent compound. The protocol is based on established synthetic routes, including the reduction of a pyridine precursor followed by salt formation.

Data Presentation

| Parameter | Value | Reference |

| Product Name | This compound hydrochloride | [1][2] |

| CAS Number | 19725-18-9 | [2] |

| Molecular Formula | C₁₂H₁₈ClNO | [2] |

| Molecular Weight | 227.73 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 165°C | [3] |

| Yield | 90.7% (for the free base) | [4] |

Experimental Protocols

Method 1: Catalytic Hydrogenation of a Pyridine Precursor

This protocol outlines the synthesis of this compound via the reduction of a corresponding pyridine derivative, followed by the formation of the hydrochloride salt.

Materials:

-

3-(3-Methoxyphenyl)pyridine

-

Methanol

-

Platinum(IV) oxide (PtO₂)

-

Hydrogen gas (H₂)

-

Hydrogen chloride (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Dichloromethane

-

10% aqueous sodium hydroxide

-

Potassium carbonate

-

Round-bottom flask

-

Hydrogenation apparatus

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

Step 1: Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine

-

In a suitable reaction vessel, dissolve 3-(3-methoxyphenyl)pyridine in methanol.

-

Add a catalytic amount of platinum(IV) oxide to the solution.

-

Place the reaction vessel in a hydrogenation apparatus.

-

Pressurize the system with hydrogen gas to approximately 2844.3 Torr.[4]

-

Stir the reaction mixture vigorously at room temperature for 3 hours.[4]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the platinum catalyst.

-

Rinse the filter cake with methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound. A yield of 90.7% for the free base has been reported for this step.[4]

Step 2: Formation of this compound Hydrochloride

-

To isolate the free base, dissolve the crude product in dichloromethane.[5]

-

Wash the organic layer with 10% aqueous sodium hydroxide.[5]

-

Separate the layers and dry the organic layer over potassium carbonate.[5]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the free base, this compound, as an oil.

-

Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

To this solution, add a solution of hydrogen chloride in the chosen solvent dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by filtration.

-

Wash the solid with a small amount of cold solvent and dry under vacuum to afford this compound hydrochloride.

Method 2: Grignard Reaction and Subsequent Reduction

This alternative two-step synthesis starts from pyridine-3-carboxaldehyde and a Grignard reagent.[3]

Step 1: Synthesis of (3-Methoxyphenyl)(pyridin-3-yl)methanol

-

Prepare the Grignard reagent from 3-bromoanisole and magnesium turnings in anhydrous tetrahydrofuran (THF).

-

In a separate flask, dissolve pyridine-3-carboxaldehyde in anhydrous THF and cool the solution to 0°C.

-

Slowly add the prepared Grignard reagent to the pyridine-3-carboxaldehyde solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 2: One-Pot Deoxygenation and Heteroaromatic Ring Saturation

-

Dissolve the crude (3-methoxyphenyl)(pyridin-3-yl)methanol in a suitable solvent such as acetic acid.

-

Add a palladium-based catalyst (e.g., palladium on carbon).

-

Subject the mixture to hydrogenation under pressure.

-

Upon completion of the reaction, filter off the catalyst.

-

Remove the solvent under reduced pressure.

-